molecular formula C8H14O5 B12312615 3,5-O-Isopropylidene-a-D-xylofuranose

3,5-O-Isopropylidene-a-D-xylofuranose

Cat. No.: B12312615
M. Wt: 190.19 g/mol
InChI Key: ZLCQCZLNBFUBEC-UHFFFAOYSA-N
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Description

3,5-O-Isopropylidene-a-D-xylofuranose: is a derivative of xylose, a five-carbon sugar. This compound is often used in organic synthesis and serves as a protective group for hydroxyl functionalities in carbohydrate chemistry. Its molecular formula is C11H18O5 , and it is known for its stability and ease of handling in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-O-Isopropylidene-a-D-xylofuranose typically involves the reaction of D-xylose with acetone in the presence of an acid catalyst. The process is as follows:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3,5-O-Isopropylidene-a-D-xylofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,5-O-Isopropylidene-a-D-xylofuranose is widely used as a protecting group in carbohydrate chemistry. It helps in the selective protection of hydroxyl groups, facilitating the synthesis of complex molecules .

Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of sugars in biological systems .

Medicine: The compound is used in the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in inhibiting the growth of certain pathogens and cancer cells .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 3,5-O-Isopropylidene-a-D-xylofuranose involves its ability to act as a protecting group for hydroxyl functionalities. By forming stable acetal linkages, it prevents unwanted reactions at specific sites on the sugar molecule. This selective protection allows for targeted chemical modifications and synthesis of complex molecules .

Molecular Targets and Pathways: The compound interacts with enzymes involved in carbohydrate metabolism, influencing pathways related to sugar processing and utilization. Its derivatives can inhibit specific enzymes, leading to potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 3,5-O-Isopropylidene-a-D-xylofuranose is unique due to its specific isopropylidene protection at the 3 and 5 positions of the D-xylofuranose ring. This selective protection allows for distinct reactivity and stability compared to other similar compounds. Its ease of synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxine-6,7-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-8(2)11-3-4-6(13-8)5(9)7(10)12-4/h4-7,9-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCQCZLNBFUBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C(C(O2)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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